9-(3-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. For example, thiophene, one of the components of the compound, is a colorless liquid with a benzene-like odor, a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
1. Antitumor Activity
CI-921, a compound structurally similar to the requested chemical, has been identified as a topoisomerase II poison with notable antitumor activity. A study evaluated its efficacy in non-small cell lung cancer, highlighting its potential in cancer therapy. However, this study also noted significant side effects, including neutropenia, infections, and seizures (Harvey et al., 1991).
2. Metabolism and Excretion in Cancer Treatment
BIIB021, another structurally related compound, is a synthetic HSP90 inhibitor that has shown promise in preclinical models for breast cancer treatment. Detailed studies on its metabolism and excretion in rats and dogs, and the assessment of its metabolic profile in humans, provide crucial insights into its pharmacokinetics and potential efficacy in cancer treatment (Xu et al., 2013).
3. Neurotransmitter Metabolism
Compounds with methoxyphenyl structures have been extensively studied in the context of neurotransmitter metabolism. The metabolism of norepinephrine, for instance, has been examined through the labeling of its metabolites, providing insights into the disposition and metabolic pathways of these neurotransmitters in the human body (Mårdh et al., 1981).
4. Environmental and Endocrine Disruptors
Research on methoxylated compounds like MeO-BDEs and OH-BDEs, which are suspected endocrine disruptors, has revealed their presence and accumulation in human tissues. This research is significant for understanding the impact of these compounds on human health, especially in densely populated areas (Wang et al., 2012).
properties
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c1-25-10-5-2-4-9(8-10)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-6-3-7-26-11/h2-8H,1H3,(H2,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBDATYNQFGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide |
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